6-((2-Chlorobenzyl)amino)pyridazin-3-ol is a compound classified under the pyridazine family, which is known for its diverse biological activities. This compound features a pyridazinone structure, characterized by a six-membered ring containing two nitrogen atoms. Its chemical formula is with a molecular weight of approximately 270.11 g/mol . The compound's structure suggests potential pharmacological applications, particularly in cardiovascular research, due to its ability to interact with biological systems.
The synthesis of 6-((2-Chlorobenzyl)amino)pyridazin-3-ol typically involves the reaction of hydrazine derivatives with appropriately substituted carbon chains. The general approach includes:
The synthesis may utilize various catalysts and conditions to optimize yield and purity. For example, using solvents such as ethanol or dimethylformamide can facilitate the reaction process. Additionally, temperature control during the reaction is crucial to prevent decomposition or side reactions.
The molecular structure of 6-((2-Chlorobenzyl)amino)pyridazin-3-ol can be represented using several notation systems:
InChI=1S/C11H10ClN3O/c12-8-2-1-7(9(13)5-8)6-14-10-3-4-11(17)16-15-10/h1-5H,6H2,(H,14,15)(H,16,17)
C1=CC(=C(C=C1Cl)CNC2=NNC(=O)C=C2)N
This indicates a complex arrangement that includes both aromatic and heterocyclic components, contributing to its chemical reactivity and biological activity.
The compound's molecular weight is 270.11 g/mol, and it contains two chlorine atoms, which are integral to its reactivity and potential applications in medicinal chemistry .
6-((2-Chlorobenzyl)amino)pyridazin-3-ol can participate in various chemical reactions typical of pyridazine derivatives:
These reactions often require specific conditions such as controlled temperatures and the presence of catalysts like copper salts or acids to enhance reactivity and selectivity.
The mechanism of action for 6-((2-Chlorobenzyl)amino)pyridazin-3-ol primarily involves its interaction with biological targets relevant to cardiovascular functions. The compound may act as an inhibitor or modulator of specific enzymes or receptors involved in vascular regulation.
Research indicates that similar pyridazine derivatives can influence nitric oxide pathways or affect calcium channels, leading to vasodilation or other cardiovascular effects. Further studies are necessary to elucidate the precise mechanisms at play for this specific compound.
While detailed physical properties such as density and boiling point are not extensively documented for this compound, it is essential to note that similar pyridazine derivatives generally exhibit moderate solubility in organic solvents.
Key chemical properties include:
The presence of chlorine atoms contributes to its reactivity profile, making it suitable for various synthetic applications .
6-((2-Chlorobenzyl)amino)pyridazin-3-ol has several scientific uses:
The pyridazine ring system provides a versatile scaffold for targeted functionalization due to the inherent electronic asymmetry between its nitrogen atoms. In the synthesis of 6-((2-Chlorobenzyl)amino)pyridazin-3-ol, regioselective manipulation of the C3, C6, and C4 positions is critical. Key strategies include:
Table 1: Regioselective Reactivity of 3,6-Dichloropyridazine Derivatives
Position | Reactivity Profile | Representative Transformation | Reference |
---|---|---|---|
C3-Cl | Highly electrophilic; susceptible to SNAr with amines/ammonia under mild conditions | Displacement by NH₃(aq) to yield 3-amino-6-chloropyridazine | [2] [5] |
C6-Cl | Less reactive; requires harsher conditions (e.g., Pd-catalysis or elevated T) for displacement | Suzuki coupling or Buchwald-Hartwig amination | [1] |
C4 | Activated for electrophilic substitution; requires directed metalation for functionalization | Lithiation followed by quenching with electrophiles |
Installation of the 2-chlorobenzyl fragment onto the pyridazine core relies on efficient C–N bond formation. Key methodologies include:
Table 2: Comparison of Coupling Methods for 2-Chlorobenzyl Installation
Method | Conditions | Yield Range | Advantages | Limitations |
---|---|---|---|---|
SNAr | K₂CO₃, DMF, 60°C, 6-12h | 70-85% | Simple setup; no metal catalysts | Sensitive to steric hindrance |
Buchwald-Hartwig | Pd₂(dba)₃/XPhos, Cs₂CO₃, toluene, 100°C, 24h | 85-92% | Tolerant of bulky groups; high regioselectivity | Requires rigorous anhydrous conditions |
Reductive Amination | NaBH₄, MeOH, rt, 1h | 60-75% | Uses stable aldehyde precursor | Risk of dialkylation; lower yields |
Functionalization of the assembled 6-((2-chlorobenzyl)amino)pyridazin-3-ol scaffold enables diversification for structure-activity studies:
Recent advances leverage the phenolic –OH for synthesizing proteolysis-targeting chimeras (PROTACs). Conjugation of the pyridazinol to E3 ligase ligands (e.g., VHL ligands) via polyethylene glycol (PEG) linkers generates bifunctional degraders. Copper-catalyzed azide-alkyne cycloaddition (CuAAC) is commonly employed for linker attachment :
6-((2-Chlorobenzyl)amino)pyridazin-3-ol → Propargyl ether derivative → CuAAC with VHL-PEGₙ-N₃
This approach yielded potent SMARCA2/4 degraders (e.g., A11, DC₅₀ = 3–4 nM) , demonstrating the utility of late-stage derivatization for biological probe development.
Table 3: Late-Stage Derivatives and Their Applications
Derivatization Site | Reaction Type | Products | Key Applications |
---|---|---|---|
C4/C5 | Suzuki coupling | 4-Arylpyridazinones | SAR studies for proteasome inhibition |
C3–OH | O-Alkylation | 3-Alkoxypyridazines | Prodrug design; solubility modulation |
N-Benzyl | N-Acylation/N-alkylation | Amides; tertiary amines | Linker optimization in PROTACs |
C3–OH | Ether linkage to E3 ligands | PROTACs (e.g., A11) | Targeted protein degradation (SMARCA2/4) |
CAS No.: 654654-76-9
CAS No.: 94736-67-1
CAS No.:
CAS No.: 14680-51-4
CAS No.: 1239908-48-5